

Physical and chemical properties of Methyl b-D-glucuronide sodium salt.

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Compound of Interest

Compound Name: *Methyl b-D-glucuronide sodium salt*

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In-Depth Technical Guide to Methyl β -D-glucuronide Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of Methyl β -D-glucuronide sodium salt. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and various scientific disciplines where this compound plays a significant role.

Core Physical and Chemical Properties

Methyl β -D-glucuronide sodium salt is a stable, water-soluble compound. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
Molecular Formula	C ₇ H ₁₁ NaO ₇	[1][2][3][4]
Molecular Weight	230.15 g/mol	[1][2][3][4]
Appearance	White to off-white or light-yellow crystalline powder	[1]
Purity	≥98% (TLC, anhydrous)	
Solubility	Soluble in water (50 mg/mL), yielding a clear, colorless to faintly yellow solution.	
Specific Optical Rotation [α] _{25/D}	-61.0° to -59.0° (c = 1% (w/v) in water)	
Storage Temperature	2-8°C, keep dry.	
Stability	Stable under recommended storage conditions.	
CAS Number	58189-74-5, 134253-42-2	[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Methyl β-D-glucuronide sodium salt are crucial for its effective application in research.

Synthesis via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic and widely used method for the synthesis of glycosides, including glucuronides.[3][5][6][7] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or cadmium carbonate.[5][6]

Methodology:

- **Preparation of the Glycosyl Halide:** The starting material, D-glucuronic acid, is first per-acetylated to protect the hydroxyl groups. This is followed by bromination at the anomeric

carbon to form acetobromo- α -D-glucuronic acid methyl ester.

- **Glycosylation:** The acetobromo- α -D-glucuronic acid methyl ester is then reacted with methanol in the presence of a promoter such as silver carbonate or cadmium carbonate.^[6] The reaction is typically carried out in an anhydrous solvent like dichloromethane or toluene at room temperature.
- **Deprotection and Saponification:** The resulting protected methyl glucuronide is then de-acetylated using a base such as sodium methoxide in methanol. This is followed by saponification of the methyl ester to the sodium salt using sodium hydroxide.
- **Purification:** The final product, Methyl β -D-glucuronide sodium salt, is purified by column chromatography on silica gel.^{[2][8]}

Caption: Koenigs-Knorr Synthesis Workflow.

Purification by Column Chromatography

Methodology:

- **Stationary Phase:** Silica gel (230-400 mesh) is typically used as the stationary phase.^[2]
- **Mobile Phase:** A gradient of ethyl acetate in hexane or a mixture of hexane, ethyl acetate, and methanol can be employed to elute the compound.^[2]
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- **Solvent Evaporation:** The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified Methyl β -D-glucuronide sodium salt.

Analysis by High-Performance Liquid Chromatography (HPLC)

Methyl β -D-glucuronide sodium salt can be quantified using reverse-phase HPLC with UV or evaporative light scattering detection (ELSD).^{[1][9]}

Methodology:

- Column: A C18 reversed-phase column is commonly used.[\[10\]](#)
- Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid like formic or acetic acid, is a typical mobile phase.[\[10\]](#)
- Detection: UV detection is suitable if the aglycone has a chromophore. For non-chromophoric compounds, ELSD is a viable alternative.
- Quantification: A standard curve is generated using known concentrations of purified Methyl β -D-glucuronide sodium salt to quantify the amount in unknown samples.[\[1\]](#)

Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation and quantification of Methyl β -D-glucuronide sodium salt.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Methodology:

- Ionization: Electrospray ionization (ESI) is a common ionization technique for this polar molecule.
- Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can be used.
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to obtain structural information. A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is often observed.[\[11\]](#)
- Quantification: For quantitative analysis, a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method can be developed using a triple quadrupole mass spectrometer.

Biological Role and Applications

Methyl β -D-glucuronide sodium salt is primarily known for its role as an inducer of the enzyme β -glucuronidase. This enzyme is central to the process of glucuronidation, a major pathway for the detoxification and elimination of various xenobiotics and endogenous compounds.[\[12\]](#)[\[13\]](#)

Induction of β -Glucuronidase

In microorganisms like *Escherichia coli*, the presence of glucuronides can induce the expression of the β -glucuronidase gene (*uidA*, also known as *gusA*). This induction allows the bacteria to utilize glucuronides as a carbon source.

Experimental Workflow for Induction in *E. coli*

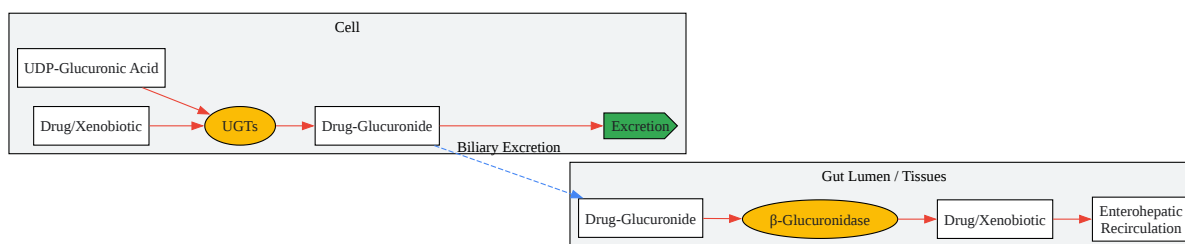
- **Bacterial Culture:** Grow *E. coli* in a suitable liquid medium to a specific optical density.
- **Induction:** Add Methyl β -D-glucuronide sodium salt to the culture medium at a final concentration typically in the millimolar range.
- **Incubation:** Continue to incubate the culture for a period to allow for gene expression and protein synthesis.
- **Cell Lysis:** Harvest the bacterial cells and lyse them to release the intracellular contents, including the induced β -glucuronidase.
- **Enzyme Assay:** Measure the β -glucuronidase activity in the cell lysate using a suitable substrate such as p-nitrophenyl β -D-glucuronide (PNPG) or 4-methylumbelliferyl β -D-glucuronide (MUG).[\[14\]](#)

Caption: β -Glucuronidase Induction Workflow.

Role in Drug Metabolism and Glucuronidation Pathway

Glucuronidation is a critical Phase II metabolic process where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate.[\[12\]](#)[\[13\]](#) This process increases the water solubility of the substrate, facilitating its excretion from the body.[\[12\]](#)[\[13\]](#)

The reverse reaction, the hydrolysis of glucuronides back to their aglycones, is catalyzed by β -glucuronidase. This can occur in various tissues and also by the gut microbiota, leading to enterohepatic recirculation of the parent compound. Methyl β -D-glucuronide sodium salt serves as a valuable tool to study the activity of this enzyme and the overall glucuronidation/deglucuronidation balance.



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Caption: Glucuronidation and Deglucuronidation Pathway.

Use in GUS Reporter Gene Assays

The *E. coli* β -glucuronidase gene (*gusA*) is widely used as a reporter gene in molecular biology, particularly in plant sciences.[14][15][16][17] The activity of the GUS enzyme, expressed under the control of a promoter of interest, can be detected histochemically using substrates like X-Gluc (5-bromo-4-chloro-3-indolyl β -D-glucuronide), which produces a blue precipitate.[16] For quantitative assays, fluorogenic substrates like MUG (4-methylumbelliferyl- β -D-glucuronide) are used.[14] While Methyl β -D-glucuronide sodium salt itself is not the substrate in these assays, its role as an inducer in bacterial systems underpins the fundamental understanding of the *gusA* gene regulation.

Conclusion

Methyl β -D-glucuronide sodium salt is a versatile and important compound for researchers in various fields. Its well-defined physical and chemical properties, coupled with its specific biological activity as a β -glucuronidase inducer, make it an invaluable tool in studies of drug metabolism, microbial physiology, and molecular biology. This guide provides the essential information and protocols to facilitate its effective use in the laboratory.

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